molecular formula C8H11Cl2F2N3O2 B2641651 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride CAS No. 2059975-76-5

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride

Cat. No. B2641651
CAS RN: 2059975-76-5
M. Wt: 290.09
InChI Key: LXZSWKATJAAIDK-UHFFFAOYSA-N
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Description

“2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C8H11Cl2F2N3O2 and a molecular weight of 290.09 . It is a derivative of pyrazine, a class of compounds that are widely distributed in nature and have been proven to be important scaffolds in various industries, including pharmaceuticals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F2N3O2/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5/h1-3,7H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.

Scientific Research Applications

Heterocyclic Compound Synthesis and Medicinal Chemistry Applications

Research on heterocyclic compounds, such as imidazo[1,2-a]pyrazine derivatives, highlights their synthesis for potential therapeutic uses. One study focused on the synthesis and anti-inflammatory activity of 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acids, revealing some compounds with potent anti-inflammatory and analgesic properties, suggesting their potential in developing new therapeutic agents (Abignente et al., 1993).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2.2ClH/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5;;/h7,11H,1-3H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZSWKATJAAIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=C2C(=O)O)C(F)F)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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